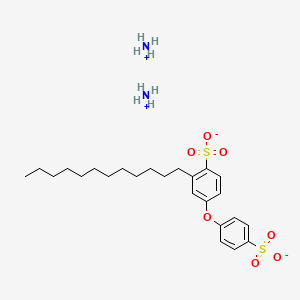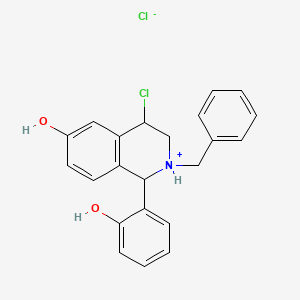![molecular formula C19H24ClNS B13775901 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride CAS No. 846-54-8](/img/structure/B13775901.png)
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride is an organic compound with the molecular formula C19H24ClNS. . This compound is characterized by its complex structure, which includes a benzothiepin ring system, and is used in various scientific and industrial applications.
Analyse Des Réactions Chimiques
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the benzothiepin ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a tool in biochemical studies to understand the interactions of benzothiepin derivatives with biological molecules.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of dyes and as a material in electronic devices.
Mécanisme D'action
The mechanism of action of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride include other benzothiepin derivatives such as 6,11-dihydrobenzo[b,e]thiepin-11-amine. These compounds share structural similarities but may differ in their chemical properties and applications . The uniqueness of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride lies in its specific substitution pattern and the resulting chemical and biological activities.
Propriétés
Numéro CAS |
846-54-8 |
|---|---|
Formule moléculaire |
C19H24ClNS |
Poids moléculaire |
333.9 g/mol |
Nom IUPAC |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3;1H |
Clé InChI |
JUTSOXJHGGRSDY-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


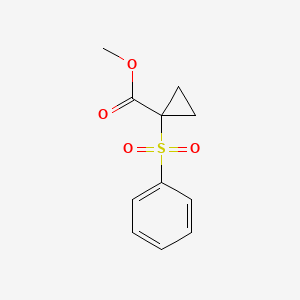
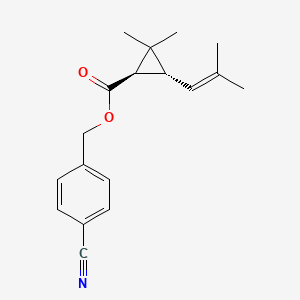

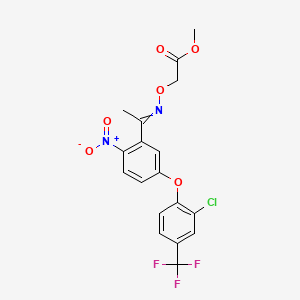
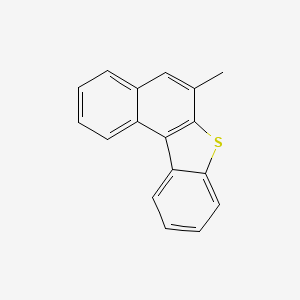
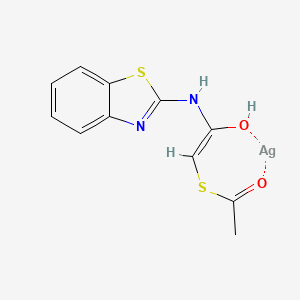
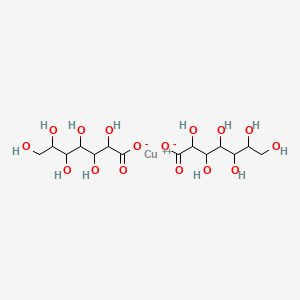
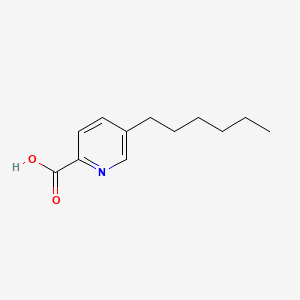
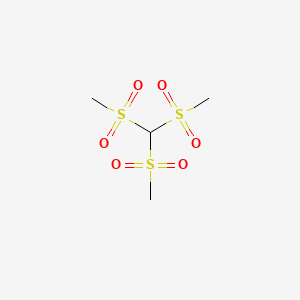
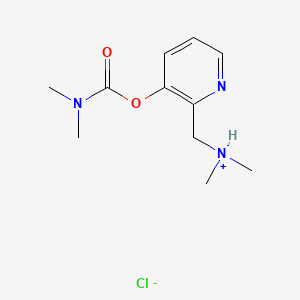
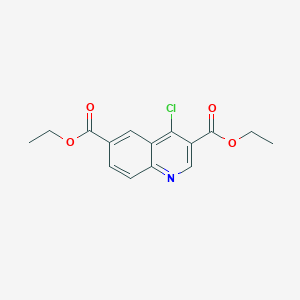
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
